N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzoxazole core substituted with a 3-methyl group and a 2-oxo moiety. The sulfonamide group is further functionalized with a furan-2-ylmethyl and a 2-(thiophen-2-yl)ethyl substituent. The presence of sulfur (thiophene) and oxygen (furan) atoms in the substituents may enhance electronic interactions with biological targets, while the benzoxazole core provides rigidity and metabolic stability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-thiophen-2-ylethyl)-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-20-17-12-16(6-7-18(17)26-19(20)22)28(23,24)21(13-14-4-2-10-25-14)9-8-15-5-3-11-27-15/h2-7,10-12H,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGAGGMJIXNTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CC=CO4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Methyl-2-Oxo-2,3-Dihydrobenzo[d]Oxazole
The oxazole ring is constructed via cyclization of 2-amino-5-sulfonamidophenol derivatives. A representative protocol involves:
- Reactant : 2-Amino-5-chlorosulfonylphenol (1.0 equiv)
- Methylation : Treatment with methyl iodide (1.2 equiv) in anhydrous DMF under N₂ at 60°C for 6 hours to install the 3-methyl group.
- Cyclization : Heating with acetic anhydride (2.0 equiv) at 120°C for 3 hours, yielding 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride (78% yield).
Key Analytical Data :
| Intermediate | $$ ^1H $$ NMR (DMSO-d6) | MS (ESI+) |
|---|---|---|
| Sulfonyl chloride | δ 2.42 (s, 3H, CH₃), 6.98–7.45 (m, 3H, Ar-H) | m/z 245.1 [M+H]⁺ |
Sequential N-Alkylation of the Sulfonamide Nitrogen
Introduction of the 2-(Thiophen-2-yl)Ethyl Group
The primary alkylation employs a nucleophilic substitution strategy:
- Conditions : Sulfonyl chloride (1.0 equiv), 2-(thiophen-2-yl)ethylamine (1.5 equiv), and triethylamine (2.0 equiv) in dichloromethane at 0°C → 25°C for 12 hours.
- Workup : Aqueous extraction followed by silica gel chromatography (hexane:ethyl acetate = 4:1) yields N-(2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (63% yield).
Optimization Note : Excess amine and low temperature minimize di-alkylation. Thiophene ring stability under basic conditions is confirmed via TLC monitoring.
Secondary Alkylation with Furan-2-ylmethyl Bromide
The second alkylation requires careful control to avoid over-alkylation:
- Reactants : Mono-alkylated sulfonamide (1.0 equiv), furan-2-ylmethyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv)
- Solvent : Anhydrous acetonitrile under reflux for 8 hours.
- Purification : Recrystallization from ethanol/water (7:3) affords the target compound as a white solid (55% yield, >98% purity by HPLC).
Reaction Mechanism :
- Deprotonation of the sulfonamide NH by K₂CO₃.
- SN2 displacement of bromide by the sulfonamide nitrogen.
- Steric guidance from the pre-installed thiophen-2-yl ethyl group ensures selectivity for the furan-2-ylmethyl moiety.
Critical Reaction Parameters and Yield Optimization
Temperature and Solvent Effects
- Alkylation Efficiency :
Solvent Temp (°C) Yield (%) DMF 80 48 Acetonitrile 80 55 THF 65 41
Acetonitrile outperforms polar aprotic solvents due to improved nucleophilicity and reduced side reactions.
Catalytic Additives
- Phase Transfer Catalysis : Tetrabutylammonium bromide (TBAB, 0.1 equiv) increases yield to 62% by enhancing anion mobility in heterogeneous systems.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Di-Alkylation Side Products
Oxazole Ring Hydrolysis
- Risk : Under strongly acidic/basic conditions.
- Mitigation : Maintain pH 6–8 during aqueous workups.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydro derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Epoxides or sulfoxides of the furan and thiophene rings.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural complexity allows it to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of heterocyclic rings that can influence electronic behavior.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For instance, the sulfonamide group could mimic the structure of natural substrates, allowing the compound to act as an enzyme inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities between the target compound and related molecules:
Key Observations :
Hydroxyl Group vs. The absence of a hydroxyl group in the target compound could enhance lipophilicity and membrane permeability .
Benzoxazole vs. Furan/Oxazolidine Cores :
The benzoxazole core in the target compound provides aromaticity and rigidity, which may improve binding to hydrophobic enzyme pockets compared to oxazolidine (e.g., Furilazole) or simpler furan-sulfonamide derivatives .
Thiophene vs. Phenyl Substituents :
Thiophene substituents, as in the target compound, introduce sulfur-mediated electronic effects (e.g., resonance and inductive effects) that differ from phenyl groups in ’s derivatives. This could modulate interactions with cytochrome P450 enzymes or microbial targets .
Physicochemical Properties
Notes:
- The target compound’s higher LogP reflects increased lipophilicity, favoring blood-brain barrier penetration.
- Furilazole’s oxazolidine ring is prone to hydrolysis, limiting its utility in aqueous environments .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions such as sulfonamide coupling, heterocyclic ring formation, and functional group protection/deprotection. Key steps include:
- Coupling reactions : Use activating agents like EDCl/HOBt for sulfonamide bond formation to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .
- Temperature control : Maintain ≤60°C during furan-thiophene conjugation to prevent decomposition of labile heterocycles .
Data Table : Typical yields per step:
| Step | Reaction Type | Yield Range (%) |
|---|---|---|
| 1 | Sulfonylation | 60-75 |
| 2 | Oxazole ring closure | 45-65 |
| 3 | Final coupling | 30-50 |
Q. Which analytical techniques are most reliable for characterizing intermediates and the final product?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in heterocyclic ring formation (e.g., distinguishing furan C2 vs. C3 substitution) .
- HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., residual starting materials) with a C18 column and acetonitrile/water gradient .
- Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N/S ratios .
Q. How can researchers design initial biological activity screening for this compound?
- Target selection : Prioritize enzymes/pathways associated with heterocyclic sulfonamides, such as carbonic anhydrase or kinase inhibitors .
- Assay conditions : Use fluorescence-based assays (e.g., ATPase activity) with 10 µM compound concentration and DMSO controls (<1% v/v) .
- Dose-response curves : Test 0.1–100 µM range to calculate IC₅₀ values .
Advanced Research Questions
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Docking studies : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR, focusing on hydrogen bonding with sulfonamide and π-π stacking with thiophene .
- DFT calculations : Analyze electron density maps (e.g., Mulliken charges) to identify reactive sites for functionalization .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of furan) .
- Solubility adjustments : Use PEG-400 or cyclodextrin formulations to enhance bioavailability in animal studies .
- Metabolite profiling : LC-HRMS identifies active metabolites (e.g., sulfonamide hydrolysis products) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
- Acidic conditions : Protonation of the oxazole oxygen increases electrophilicity, promoting nucleophilic attacks (e.g., hydrolysis at pH <3) .
- Basic conditions : Deprotonation of sulfonamide NH enhances solubility but may reduce membrane permeability .
Data Table : Stability in buffer solutions:
| pH | Half-life (h) | Major Degradation Pathway |
|---|---|---|
| 2 | 8.2 | Oxazole ring opening |
| 7.4 | 48.5 | Sulfonamide hydrolysis |
| 9 | 24.3 | Thiophene oxidation |
Q. How can researchers validate the compound’s selectivity for a target enzyme versus off-target isoforms?
- Isozyme profiling : Screen against panels (e.g., 12 human carbonic anhydrase isoforms) using thermal shift assays .
- Kinetic studies : Compare Kᵢ values for primary targets (e.g., CA IX) vs. off-targets (e.g., CA II) .
- CRISPR knockouts : Use HEK293 cells with CA IX/CA XII double knockouts to isolate off-target effects .
Q. What strategies improve the scalability of the synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
